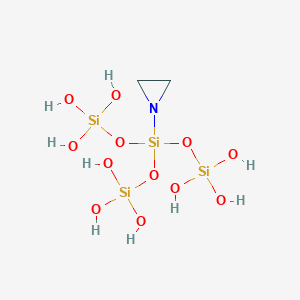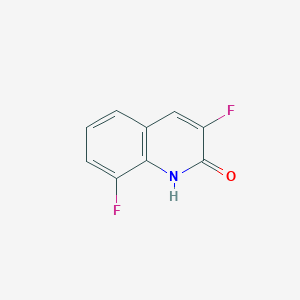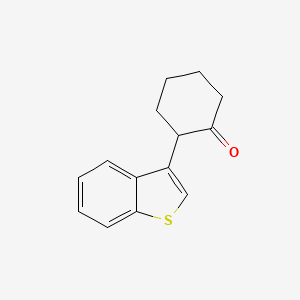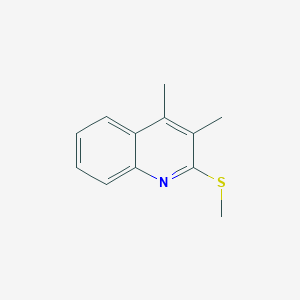
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a silanetriyl core bonded to three trihydrogen orthosilicate groups, with an aziridinyl group attached to the silicon atom. The presence of the aziridinyl group imparts distinct reactivity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) typically involves the reaction of aziridine with silanetriyl tris(trihydrogen orthosilicate) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The aziridinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanetriyl oxides, while substitution reactions can produce a variety of functionalized silanetriyl compounds.
Wissenschaftliche Forschungsanwendungen
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential in drug delivery systems due to its unique reactivity.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of specialized coatings and adhesives.
Wirkmechanismus
The mechanism by which (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) exerts its effects involves the interaction of the aziridinyl group with various molecular targets. The aziridinyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate): shares similarities with other silanetriyl compounds, such as silanetriyl tris(trihydrogen orthosilicate) and aziridinyl-substituted silanes.
1,2,4-Triazole-containing compounds: These compounds also exhibit unique reactivity and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
What sets (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) apart is the presence of the aziridinyl group, which imparts distinct reactivity and makes it a versatile compound for various applications. Its ability to undergo ring-opening reactions and form reactive intermediates is a key feature that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
185553-77-9 |
|---|---|
Molekularformel |
C2H13NO12Si4 |
Molekulargewicht |
355.46 g/mol |
IUPAC-Name |
aziridin-1-yl-tris(trihydroxysilyloxy)silane |
InChI |
InChI=1S/C2H13NO12Si4/c4-17(5,6)13-16(3-1-2-3,14-18(7,8)9)15-19(10,11)12/h4-12H,1-2H2 |
InChI-Schlüssel |
AMTRYPASRHOCTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1[Si](O[Si](O)(O)O)(O[Si](O)(O)O)O[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)



![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)


![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)




